N'-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-2-(2-methoxyanilino)acetohydrazide
N'-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-2-(2-methoxyanilino)acetohydrazide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0433605
InChI:
InChI=1S/C18H19Br2N3O4/c1-3-27-14-8-11(16(19)17(20)18(14)25)9-22-23-15(24)10-21-12-6-4-5-7-13(12)26-2/h4-9,21,25H,3,10H2,1-2H3,(H,23,24)/b22-9-
SMILES:
CCOC1=C(C(=C(C(=C1)C=NNC(=O)CNC2=CC=CC=C2OC)Br)Br)O
Molecular Formula:
C18H19Br2N3O4
Molecular Weight:
501.2g/mol
N'-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-2-(2-methoxyanilino)acetohydrazide
CAS No.:
Cat. No.: VC0433605
Molecular Formula: C18H19Br2N3O4
Molecular Weight: 501.2g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19Br2N3O4 |
|---|---|
| Molecular Weight | 501.2g/mol |
| IUPAC Name | N-[(Z)-(2,3-dibromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(2-methoxyanilino)acetamide |
| Standard InChI | InChI=1S/C18H19Br2N3O4/c1-3-27-14-8-11(16(19)17(20)18(14)25)9-22-23-15(24)10-21-12-6-4-5-7-13(12)26-2/h4-9,21,25H,3,10H2,1-2H3,(H,23,24)/b22-9- |
| Standard InChI Key | LTPUDBYJVGLCAP-AFPJDJCSSA-N |
| SMILES | CCOC1=C(C(=C(C(=C1)C=NNC(=O)CNC2=CC=CC=C2OC)Br)Br)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator